REACTION_SMILES
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[CH2:32]1[O:33][CH2:34][CH2:35][CH2:36]1.[ClH:31].[F:1][c:2]1[cH:3][c:4]([CH2:28][O:6][C:7]([CH:8]=[CH:9][c:10]2[cH:11][cH:12][c:13]([O:16][CH2:17][c:18]3[cH:19][c:20]([F:24])[cH:21][cH:22][cH:23]3)[cH:14][cH:15]2)=[O:25])[cH:5][cH:26][cH:27]1.[Na+:30].[OH-:29]>>[O:6]=[C:7]([CH:8]=[CH:9][c:10]1[cH:11][cH:12][c:13]([O:16][CH2:17][c:18]2[cH:19][c:20]([F:24])[cH:21][cH:22][cH:23]2)[cH:14][cH:15]1)[OH:25]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
Cl
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Name
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O=C(C=Cc1ccc(OCc2cccc(F)c2)cc1)OCc1cccc(F)c1
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Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(C=Cc1ccc(OCc2cccc(F)c2)cc1)OCc1cccc(F)c1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(O)C=Cc1ccc(OCc2cccc(F)c2)cc1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH2:32]1[O:33][CH2:34][CH2:35][CH2:36]1.[ClH:31].[F:1][c:2]1[cH:3][c:4]([CH2:28][O:6][C:7]([CH:8]=[CH:9][c:10]2[cH:11][cH:12][c:13]([O:16][CH2:17][c:18]3[cH:19][c:20]([F:24])[cH:21][cH:22][cH:23]3)[cH:14][cH:15]2)=[O:25])[cH:5][cH:26][cH:27]1.[Na+:30].[OH-:29]>>[O:6]=[C:7]([CH:8]=[CH:9][c:10]1[cH:11][cH:12][c:13]([O:16][CH2:17][c:18]2[cH:19][c:20]([F:24])[cH:21][cH:22][cH:23]2)[cH:14][cH:15]1)[OH:25]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
O=C(C=Cc1ccc(OCc2cccc(F)c2)cc1)OCc1cccc(F)c1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(C=Cc1ccc(OCc2cccc(F)c2)cc1)OCc1cccc(F)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(O)C=Cc1ccc(OCc2cccc(F)c2)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |